5'-Iodo-2',3'-dideoxycytidine
説明
Contextualization of Dideoxynucleoside Analogs in Modern Biomedicine
Dideoxynucleoside analogs (ddNs) represent a critical class of therapeutic agents, primarily known for their potent antiviral activity. Their mechanism of action is fundamentally linked to the process of nucleic acid synthesis. nih.gov In the body, these analogs are converted by cellular enzymes into their active triphosphate form. nih.gov This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into a growing DNA chain by viral enzymes like reverse transcriptase. nih.gov Because dideoxynucleosides lack the crucial 3'-hydroxyl group necessary for forming the next phosphodiester bond, their incorporation results in the immediate termination of DNA chain elongation, thereby halting viral replication. nih.gov
This mechanism has proven highly effective, particularly against retroviruses such as the human immunodeficiency virus (HIV), the causative agent of AIDS. nih.gov The clinical application of ddNs has been a landmark in antiretroviral therapy. A number of these compounds have been approved for clinical use and form the backbone of many treatment regimens, including:
Zidovudine (AZT) : The first drug approved for the treatment of HIV. nih.gov
Didanosine (ddI) nih.gov
Zalcitabine (ddC) nih.gov
Stavudine (d4T) nih.gov
Lamivudine (3TC) nih.gov
Beyond HIV, the utility of ddNs extends to other viral infections, such as Hepatitis B (HBV). The success of these drugs has cemented the role of dideoxynucleoside analogs as a major chemotherapeutic strategy in the management of viral diseases. nih.gov However, their use can be associated with mitochondrial toxicity, a factor that drives ongoing research to develop new analogs with improved selectivity and safety profiles. nih.gov
Historical Development and Significance of Halogenated Nucleosides
The strategic modification of nucleosides through halogenation—the substitution of an atom with a halogen such as fluorine, bromine, or iodine—has been a pivotal development in the creation of synthetic antivirals. nih.govnih.gov The introduction of a halogen atom can profoundly alter the molecule's size, electronic properties, and conformation, leading to enhanced biological activity. nih.gov
A foundational moment in this field occurred in 1959, when William Prusoff synthesized 5-iodo-2'-deoxyuridine (IdU). bibliotekanauki.pl He observed that replacing the methyl group at the C-5 position of thymidine (B127349) with an iodine atom—a halogen with a similar van der Waals radius—created an analog that could be recognized by viral enzymes and incorporated into viral DNA. bibliotekanauki.pl This discovery laid the groundwork for a new class of antiviral agents. bibliotekanauki.pl The development of halogenated nucleosides continued through the 1960s, leading to early drugs like trifluridine. researchgate.net
Fluorine, in particular, has been widely used in nucleoside chemistry. Its similarity in size to a hydrogen atom, combined with its high electronegativity, which mimics a hydroxyl group, makes it a valuable tool for modifying sugar moieties and nucleobases. nih.govnih.gov Research has shown that adding a halogen to certain positions on the nucleoside scaffold can significantly boost antiviral potency, in part by making the compound less susceptible to degradation by cellular enzymes. nih.gov
Rationale for Investigating 5'-Iodo-2',3'-dideoxycytidine
The specific investigation of this compound stems from the intersection of the two proven strategies discussed above: the use of a dideoxy sugar backbone and the halogenation of the nucleobase. This compound is a potent nucleoside analog that has been studied for its potential as an antiviral and anticancer agent by inhibiting DNA synthesis. biosynth.comchemimpex.com
The rationale for its study is multifaceted:
Antiviral Potential : As a derivative of 2',3'-dideoxycytidine (ddC), a known inhibitor of retroviruses, this compound is a candidate for antiviral therapies. chemimpex.comnih.gov The addition of an iodine atom at the 5' position of the cytosine base is intended to enhance its efficacy and stability. chemimpex.com The parent compound, 2',3'-dideoxycytidine, has demonstrated activity against retroviruses like the Moloney-murine leukemia virus (M-MULV). nih.govtridhascholars.org
Biochemical Research Tool : The compound serves as a valuable tool in biochemical research. It has been used as a DNA polymerase chain extension inhibitor in DNA sequencing applications.
Drug Development : It acts as a key building block or intermediate in the synthesis of other, more complex nucleoside analogs, contributing to the development of new therapeutic agents. chemimpex.com
Structure-Activity Relationship (SAR) Studies : Investigating compounds like this compound helps researchers understand the precise relationship between a molecule's structure and its biological activity. For instance, studies have shown that the position of a halogen atom is critical; modifying the 3'-azido group of certain nucleosides to an iodo group reduced antiviral activity, highlighting the importance of placement. nih.gov
The inhibitory effects of the parent compound's triphosphate (ddCTP) on human DNA polymerases have been quantified, providing insight into its potential mechanism of action and cellular effects.
| Enzyme | Analyte | K_i (μM) |
| Human DNA Polymerase β | ddCTP | 1.32 |
| Human DNA Polymerase γ | ddCTP | 0.034 |
| Data sourced from Biochemical Pharmacology. |
This data is crucial for comparing its selectivity towards viral polymerases versus human polymerases, a key factor in drug development.
The antiviral activity of the parent compound, 2',3'-dideoxycytidine, provides a baseline for evaluating the contribution of the 5'-iodo modification.
| Virus | Compound | ED₅₀ (μM) |
| Moloney-murine leukemia virus (M-MULV) | 2',3'-dideoxycytidine | 4.0 |
| Data sourced from the Journal of Medicinal Chemistry. nih.gov |
By combining a known antiviral scaffold with a strategic halogen modification, the study of this compound aims to explore new therapeutic possibilities and deepen the fundamental understanding of nucleic acid biochemistry. chemimpex.com
Structure
3D Structure
特性
IUPAC Name |
4-amino-1-[(2R,5S)-5-(iodomethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h3-4,6,8H,1-2,5H2,(H2,11,12,14)/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFJFFSTFXKKLP-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CI)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Modifications of 5 Iodo 2 ,3 Dideoxycytidine
Strategies for the Chemical Synthesis of 5'-Iodo-2',3'-dideoxycytidine
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the modified nucleoside from precursor compounds or the direct modification of a pre-existing dideoxynucleoside.
Precursor Compounds and Reaction Pathways
A common strategy for the synthesis of this compound involves a multi-step process starting from more readily available nucleosides. One plausible pathway begins with the synthesis of a 2',3'-dideoxyuridine (B1630288) intermediate. This can be achieved through various methods, including the radical deoxygenation of a ribonucleoside precursor.
Once 2',3'-dideoxyuridine is obtained, the next crucial step is the regioselective iodination at the C5 position of the pyrimidine (B1678525) base. This is often accomplished using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) commonorganicchemistry.comorganic-chemistry.org. The reaction is typically carried out in an organic solvent, and the reactivity of the C5 position of the uracil (B121893) ring facilitates this substitution.
The final key transformation is the conversion of the 5-iodo-2',3'-dideoxyuridine intermediate into the desired this compound. This amination reaction can be achieved by first activating the C4 position of the uracil ring, for example, by forming a 4-triazolyl intermediate, followed by displacement with ammonia (B1221849) or a protected amine source. A common method involves treating the uridine (B1682114) derivative with a reagent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of an amine base like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), followed by treatment with aqueous ammonia researchgate.net.
An alternative approach could involve the direct iodination of 2',3'-dideoxycytidine. However, this method may present challenges in terms of selectivity and the potential for side reactions on the amino group of the cytosine base, often necessitating the use of protecting groups.
Stereoselective Synthesis Approaches
The stereochemistry of the glycosidic bond is a critical aspect of nucleoside synthesis. To ensure the desired β-anomer, which mimics the natural configuration of nucleosides, stereoselective glycosylation methods are employed. These methods often involve the coupling of a protected sugar moiety with a silylated pyrimidine base in the presence of a Lewis acid catalyst. The choice of protecting groups on the sugar can influence the stereochemical outcome of the reaction. For the synthesis of 2',3'-dideoxynucleosides, stereocontrol can also be achieved by starting with a chiral precursor that already possesses the correct stereochemistry at the anomeric carbon.
Design and Synthesis of Modified this compound Analogs
To explore the structure-activity relationship and develop compounds with improved properties, various modifications have been introduced to the parent this compound molecule. These modifications are typically focused on the pyrimidine base, the sugar moiety, and the 5'-hydroxyl group.
Pyrimidine Base Modifications at C5 Position
The C5 position of the pyrimidine ring is a common site for modification. Starting from this compound, the iodine atom can be replaced with a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings. For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl groups, which can be further functionalized. These modifications can significantly alter the size, shape, and electronic properties of the nucleoside, potentially influencing its interaction with target enzymes.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, amine base | Alkynyl group |
| Suzuki Coupling | Boronic acid or ester, Pd catalyst, base | Aryl or vinyl group |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, vinyl, or alkyl group |
Sugar Moiety Derivatizations
Modifications to the 2',3'-dideoxyribose sugar can also impact the biological activity of the nucleoside analog. One area of exploration is the introduction of substituents at the 4'-position. For example, the synthesis of 4'-C-alkylated-5-iodo-2'-deoxycytidines has been reported, which involves starting from a suitably modified ribose building block uni-konstanz.de. Although this example is for a 2'-deoxynucleoside, similar strategies could be adapted for the 2',3'-dideoxy series. These modifications can alter the conformation of the sugar ring, which may affect how the nucleoside is recognized and processed by cellular enzymes.
Phosphorylation Site Alterations and 5'-Derivatives
Derivatives can be synthesized where the 5'-hydroxyl group is replaced with other functional groups, such as an amino group to form 5'-amino-5'-deoxynucleosides. These can then be converted to 5'-N-triphosphates. Another approach involves the synthesis of phosphoramidite (B1245037) derivatives of the modified nucleoside, which allows for their incorporation into oligonucleotides for various biochemical and diagnostic applications. The synthesis of such phosphoramidites typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group, followed by phosphitylation of the 3'-position (if present) or, in this case, direct derivatization of the 5'-hydroxyl.
Prodrug Strategies for Enhanced Cellular Delivery of this compound and Related Iodo-Nucleosides
To overcome the challenges of delivering charged nucleoside monophosphates across cell membranes, various prodrug strategies have been developed. These approaches aim to mask the phosphate (B84403) group with lipophilic moieties, facilitating passive diffusion into the cell, where they are subsequently cleaved by intracellular enzymes to release the active nucleotide.
Rational Design of Nucleoside Prodrugs
The rational design of nucleoside prodrugs focuses on creating derivatives that are stable in the extracellular environment, can efficiently cross the cell membrane, and are readily converted to the active form intracellularly. Key strategies include the phosphoramidate (B1195095) (ProTide), cycloSal-pronucleotide, and N-Mannich base approaches.
The ProTide approach involves the esterification of the phosphate group with an amino acid ester and an aryl group. This design protects the phosphate's negative charge and confers lipophilicity. Intracellularly, the ester is hydrolyzed by carboxylesterases or other hydrolases, followed by the cleavage of the P-N bond by a phosphoramidase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate.
The cycloSal-pronucleotide strategy utilizes a cyclosaligenyl (cycloSal) moiety to mask the phosphate group. These prodrugs are designed to undergo a chemically driven hydrolysis mechanism upon enzymatic activation. The initial enzymatic cleavage of an ester group on the cycloSal ring can trigger a cascade reaction that leads to the release of the nucleoside monophosphate.
N-Mannich base prodrugs are formed by the condensation of the nucleoside, an aldehyde, and an amine. This modification can increase the lipophilicity of the parent nucleoside. These prodrugs are designed to be chemically labile, reverting to the parent drug in aqueous environments like the cytoplasm.
Synthesis of Prodrug Forms of this compound
Specific prodrugs of iodo-nucleosides have been synthesized to enhance their therapeutic potential. A notable example is the synthesis of N-Mannich base prodrugs of 5-iodo-2'-deoxycytidine (B1674142), a closely related analog. These prodrugs have demonstrated increased lipid solubility compared to the parent compound. The synthesis typically involves the reaction of 5-iodo-2'-deoxycytidine with an appropriate aldehyde and amine.
While specific examples for this compound are not extensively detailed in the reviewed literature, the established methodologies for other nucleosides provide a clear blueprint for its prodrug synthesis. For instance, the synthesis of a phosphoramidate prodrug of this compound would involve the reaction of the parent nucleoside with a phosphoramidate reagent, such as an aryl-aminoacyl-phosphorochloridate. Similarly, a cycloSal prodrug could be prepared by reacting this compound with a suitable cycloSal-phosphate-activating agent.
Table 1: Examples of Prodrug Synthesis Approaches for Iodo-Nucleosides
| Prodrug Type | Parent Nucleoside | Synthetic Reactants | Key Features |
|---|
Enzymatic Activation Mechanisms of Prodrugs in Biological Systems
The efficacy of nucleoside prodrugs is critically dependent on their efficient intracellular activation. This process is mediated by a variety of enzymes that are ubiquitously expressed in human cells.
For phosphoramidate (ProTide) prodrugs , the activation cascade is initiated by the cleavage of the carboxylate ester, a reaction catalyzed by enzymes such as carboxylesterases (CES) and cathepsin A (CatA). This is followed by the removal of the amino acid, and finally, the phosphoramidate bond is cleaved by HINT1 to release the nucleoside monophosphate.
The activation of cycloSal-pronucleotides can be triggered by esterases that cleave an activating group on the salicyl ring. This initial cleavage initiates a chemical breakdown of the cycloSal moiety, leading to the release of the free nucleoside monophosphate.
N-Mannich base prodrugs are designed to be less dependent on specific enzymatic activation and more on chemical hydrolysis. The physiological pH of the cytoplasm is generally sufficient to cause the reversion of the Mannich base to the parent nucleoside, an aldehyde, and an amine.
Table 2: Key Enzymes in Nucleoside Prodrug Activation
| Enzyme | Prodrug Type | Role in Activation |
|---|---|---|
| Carboxylesterases (e.g., CES1) | Phosphoramidate (ProTide) | Hydrolysis of the amino acid ester |
| Cathepsin A (CatA) | Phosphoramidate (ProTide) | Hydrolysis of the amino acid ester |
| Histidine triad nucleotide-binding protein 1 (HINT1) | Phosphoramidate (ProTide) | Cleavage of the P-N bond to release the monophosphate |
Molecular and Cellular Mechanisms of Action of 5 Iodo 2 ,3 Dideoxycytidine
Intracellular Metabolism and Phosphorylation Cascade
For 5'-Iodo-2',3'-dideoxycytidine to exert its effects, it must first be converted into its active triphosphate form. This process is initiated by cellular kinases in a stepwise phosphorylation cascade.
The initial and rate-limiting step in the activation of this compound is the addition of a phosphate (B84403) group to the 5'-hydroxyl position, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). wikipedia.orgnih.gov dCK is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating natural deoxynucleosides like deoxycytidine, deoxyadenosine, and deoxyguanosine to their monophosphate forms. researchgate.netmdpi.com This enzyme also recognizes a broad range of nucleoside analogs as substrates, thereby playing a pivotal role in the activation of many antiviral and anticancer prodrugs. nih.govmdpi.com The efficiency of this initial phosphorylation by dCK is a key determinant of the subsequent therapeutic efficacy of nucleoside analogs. nih.gov
Following the initial phosphorylation by dCK to form this compound monophosphate, other cellular nucleoside monophosphate and diphosphate (B83284) kinases catalyze the subsequent two phosphorylation steps. These enzymes sequentially add two more phosphate groups to yield the diphosphate and, ultimately, the pharmacologically active this compound triphosphate. wikipedia.orgnih.gov This triphosphate analog is structurally similar to the natural deoxycytidine triphosphate (dCTP) and can thus compete with it for binding to the active sites of DNA polymerases.
Cellular kinases can exhibit stereospecificity, meaning they may preferentially phosphorylate one enantiomer (a non-superimposable mirror image of a molecule) over another. Research on related 2',3'-dideoxycytidine analogs has demonstrated this enantioselective recognition. For instance, studies evaluating the β-D and β-L-enantiomers of 2',3'-dideoxycytidine (ddC) and its derivatives have shown that human DNA polymerases display a clear preference for the D-enantiomers. semanticscholar.orgnih.gov Specifically, the triphosphate form of the L-enantiomer of ddC (L-ddCTP) was found to be neither a substrate nor an inhibitor for several human DNA polymerases. nih.gov This suggests that the cellular kinases involved in the phosphorylation cascade, or the target polymerases themselves, can distinguish between the different stereoisomers, which has significant implications for drug design and efficacy.
Interaction with DNA and RNA Synthesis Processes
The active triphosphate form of this compound interferes with the synthesis of DNA by acting as a competitive inhibitor and a chain terminator.
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. ebsco.com These compounds, once converted to their triphosphate form, act as fraudulent substrates for viral reverse transcriptase. ebsco.comnih.gov Reverse transcriptase is a viral DNA polymerase essential for the replication of retroviruses, like HIV, as it synthesizes a DNA copy of the viral RNA genome. wikipedia.orgyoutube.com
The triphosphate of this compound competes with the natural dCTP for incorporation into the growing viral DNA chain. selleckchem.com Because 2',3'-dideoxycytidine analogs lack the 3'-hydroxyl group necessary to form the next 5'-3' phosphodiester bond, their incorporation into the DNA strand results in the immediate termination of chain elongation. nih.govwikipedia.orgnih.gov This premature termination effectively halts viral DNA synthesis and, consequently, viral replication.
While the primary target of many nucleoside analogs is viral reverse transcriptase, they can also interact with and inhibit host cell DNA polymerases, which is often the source of their toxicity. nih.gov Eukaryotic cells have several different DNA polymerases, including polymerases α, β, γ, δ, and ε, each with specific roles in DNA replication and repair. nih.govwikipedia.org
Studies on dideoxycytidine analogs have shown that their triphosphates can inhibit eukaryotic DNA polymerases, albeit generally to a lesser extent than viral reverse transcriptase. semanticscholar.org DNA polymerase γ, which is located in the mitochondria and is responsible for the replication of mitochondrial DNA (mtDNA), has been shown to be particularly sensitive to inhibition by some dideoxycytidine analogs. nih.govnih.govnih.gov Inhibition of DNA polymerase γ can lead to depletion of mtDNA, impairing oxidative phosphorylation and contributing to cellular toxicity. nih.gov The varying affinity of the triphosphate analog for different viral and cellular polymerases determines its therapeutic index.
Chain Termination Mechanisms during Nucleic Acid Elongation
The primary mechanism by which this compound exerts its effect is through the termination of nucleic acid chain elongation. wikipedia.orgnih.govdrugbank.com Like other dideoxynucleosides, its structure is key to this function. The sugar moiety of this compound lacks a hydroxyl group at the 3' position. wikipedia.orgdrugbank.comwikipedia.org
During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 5' phosphate group of an incoming deoxynucleotide triphosphate (dNTP) and the 3' hydroxyl group of the last nucleotide in the growing DNA strand. wikipedia.org This 3' hydroxyl group acts as a nucleophile, attacking the alpha-phosphate of the incoming dNTP to create the bond and extend the chain. wikipedia.org
When the activated triphosphate form of this compound is incorporated into a nascent DNA strand, the absence of the 3' hydroxyl group makes further chain elongation impossible. wikipedia.orgdrugbank.comwikipedia.org No phosphodiester bond can be formed with the next incoming nucleotide, which effectively halts the replication process. wikipedia.orgdrugbank.com This leads to the premature termination of the DNA chain, a mechanism critical to its biological activity. wikipedia.orgnih.gov
Incorporation into Nascent DNA and RNA Strands
Before it can terminate chain elongation, this compound must first be incorporated into the growing nucleic acid strand. This process begins with its metabolic activation within the cell. Cellular enzymes phosphorylate the nucleoside analogue sequentially to its triphosphate derivative, 2',3'-dideoxy-5'-iodocytidine-5'-triphosphate. nih.govdrugbank.comwikipedia.orgnih.gov
This activated triphosphate form serves as a substrate for DNA polymerases, including viral reverse transcriptases. nih.govdrugbank.comwikipedia.org It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the enzyme. drugbank.com Once the analogue is incorporated into the viral DNA, it leads to the chain termination described previously. drugbank.comwikipedia.org The incorporation of modified nucleosides, such as those with a 5-iodo substitution, into the DNA of various cell types has been documented in research. nih.gov While the primary mechanism involves incorporation into DNA, its potential for incorporation into RNA is less characterized.
Perturbation of Cellular Biochemical Pathways
Beyond its direct role in terminating DNA synthesis, this compound also influences crucial cellular metabolic pathways. Its activation and interaction within the cell can have significant consequences for nucleotide metabolism and organelle function.
Influence on Deoxynucleotide Salvage Pathways
Cells can generate deoxynucleoside triphosphates (dNTPs) for DNA synthesis through two main routes: the de novo pathway and salvage pathways. nih.gov Salvage pathways recycle pre-existing bases and nucleosides from the degradation of DNA and RNA. wikipedia.org Key enzymes in this pathway, such as deoxycytidine kinase, are responsible for phosphorylating deoxynucleosides into their monophosphate forms, the first step in generating the active triphosphates needed for DNA synthesis. mdpi.com
For this compound to become biologically active, it must be phosphorylated to its triphosphate form. This activation is carried out by the same cellular kinases of the salvage pathway that process natural nucleosides. drugbank.comwikipedia.orgnih.gov Therefore, this compound acts as a substrate for these enzymes, entering the salvage pathway to become activated. By competing with natural nucleosides like deoxycytidine for these enzymes, the compound can perturb the normal balance of the intracellular dNTP pool.
Effects on Mitochondrial DNA Synthesis
A significant off-target effect of dideoxynucleoside analogues, including the parent compound 2',3'-dideoxycytidine (ddC), is their impact on mitochondrial DNA (mtDNA) synthesis. nih.gov Mitochondria possess their own DNA polymerase, known as DNA polymerase gamma (Pol γ). nih.govwikipedia.org This enzyme is responsible for replicating the mitochondrial genome.
Unfortunately, Pol γ can also recognize the triphosphate form of ddC as a substrate and incorporate it into nascent mtDNA. nih.govwikipedia.org Similar to its effect on viral reverse transcriptase, this incorporation leads to chain termination of the mitochondrial genome, inhibiting mtDNA replication. wikipedia.org This inhibition results in a progressive depletion of mtDNA within the cell. nih.govnih.govsemanticscholar.org The reduction of mtDNA is a critical factor in the mitochondrial toxicity associated with this class of compounds. wikipedia.orgnih.gov
Research has quantified the extent of this depletion in various cell lines. For instance, treatment of HepaRG cells with ddC has been shown to cause a significant reduction in mtDNA levels over time.
Data derived from studies on the parent compound 2',3'-dideoxycytidine (ddC) in HepaRG cells. nih.gov
Furthermore, studies in mouse LA9 cells demonstrated that treatment with ddC depleted mtDNA to approximately 20% of normal levels. nih.gov Upon removal of the drug, the cells were able to repopulate their mtDNA, indicating that the process is reversible. nih.gov
Preclinical Research Applications: in Vitro Studies
Antiviral Efficacy in Cell Culture Models
In vitro studies are fundamental to determining the potential of a compound as an antiviral agent. These cell-based assays allow for the controlled evaluation of a substance's ability to inhibit viral replication.
Evaluation against Human Immunodeficiency Virus (HIV) Strains
A review of the available scientific literature did not yield specific preclinical data regarding the in vitro efficacy of 5'-Iodo-2',3'-dideoxycytidine against strains of the Human Immunodeficiency Virus (HIV).
Activity against Hepatitis B Virus (HBV) Replication
Specific in vitro studies detailing the activity of this compound against the replication of the Hepatitis B Virus (HBV) were not identified in a review of the available scientific literature. While research has been conducted on related dideoxycytidine analogues, data pertaining specifically to the 5'-iodo variant is not available. nih.govnih.gov
Assessment in Other Viral Systems (e.g., Herpesviruses, Bovine Viral Diarrhea Virus)
Preclinical in vitro research has been conducted to evaluate the efficacy of this compound (IDC) against herpesviruses. A study investigated the antiviral activity of IDC, particularly when combined with methotrexate (B535133) (MTX), against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The findings indicated that the combination of IDC and MTX synergistically inhibited the replication of both HSV-1 and HSV-2 in vitro. consensus.app This inhibitory effect was observed at concentrations that did not impact cellular viability, suggesting a selective antiviral action. consensus.app
A review of the scientific literature did not yield specific studies on the in vitro activity of this compound against Bovine Viral Diarrhea Virus (BVDV).
Investigation of Viral Resistance Mechanisms at the Cellular Level
A review of the available scientific literature did not identify studies specifically investigating the mechanisms of viral resistance to this compound at the cellular level.
Anticancer Research in Cell Culture Models
The potential of nucleoside analogues to interfere with the proliferation of malignant cells is a significant area of preclinical research. These in vitro studies assess a compound's ability to inhibit cancer cell growth.
Inhibition of Cancer Cell Proliferation
A review of the scientific literature did not yield specific preclinical data regarding the in vitro efficacy of this compound in the inhibition of cancer cell proliferation.
Radiosensitization in Tumor Cell Lines
A comprehensive review of published scientific literature reveals a lack of specific in vitro studies investigating the potential of this compound as a radiosensitizing agent in tumor cell lines. While other iodinated nucleoside analogs have been explored for their ability to enhance the effects of radiation therapy, research detailing the radiosensitization properties of this particular dideoxycytidine compound is not available in the public domain. Consequently, there are no detailed research findings or data tables to present on its efficacy or mechanisms in this context.
Modulation of Epigenetic Processes in Neoplastic Cells
There is no available scientific evidence from in vitro studies to suggest or detail the role of this compound in the modulation of epigenetic processes in neoplastic cells. Research into its capacity to act as a DNA methyltransferase inhibitor or to influence histone modifications—common mechanisms for epigenetic-modulating agents—has not been published. Therefore, its potential impact on gene silencing, tumor suppressor gene re-expression, or other epigenetic phenomena in cancer cells remains uncharacterized.
Advanced In Vitro Modeling for Biomedical Research
Application of Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)
The application of this compound has not been documented in studies utilizing three-dimensional (3D) cell culture systems. There are no published reports on the evaluation of this compound in more physiologically relevant in vitro models such as tumor spheroids or patient-derived organoids. Research into its penetration, efficacy, or cellular effects within these complex microenvironments has not been reported.
Utilization of Microphysiological Systems (Organ-on-a-Chip)
An extensive search of scientific literature indicates that this compound has not been evaluated using microphysiological systems, commonly known as organ-on-a-chip technology. There are no available studies that have employed this advanced in vitro platform to investigate the compound's pharmacokinetics, efficacy, or toxicity in a simulated human physiological context.
Ex Vivo Tissue Culture Models for Compound Evaluation
There is a lack of published research on the evaluation of this compound using ex vivo tissue culture models. Studies employing patient-derived tumor explants or other fresh tissue slices to assess the compound's antitumor effects, which would provide insights into its activity within the native tumor microenvironment, have not been reported in the scientific literature.
Preclinical Research Applications: in Vivo Animal Models
Evaluation of Antiviral Efficacy in Animal Models
Efficacy Assessment in Established HIV Animal Models
No studies detailing the evaluation of 5'-Iodo-2',3'-dideoxycytidine in established in vivo models of HIV infection were found.
Studies in Hepatitis B Virus Animal Models
No literature is available on the assessment of this compound's efficacy in animal models of Hepatitis B virus infection.
Evaluation of Anticancer Activity in Animal Models
Studies in Human Tumor Xenograft Models (e.g., Glioblastoma, Colorectal Cancer)
There is no published research on the use of this compound in human tumor xenograft models for cancers such as glioblastoma or colorectal cancer.
Radiosensitization in Tumor-Bearing Animal Models
No studies were identified that investigate the potential of this compound as a radiosensitizing agent in tumor-bearing animal models.
In Vivo Biochemical and Pharmacodynamic Investigations
No data is available from in vivo studies regarding the biochemical properties or pharmacodynamic effects of this compound.
It is important to note that while research exists for structurally related compounds, such as other 2',3'-dideoxycytidine analogues or nucleosides with modifications at the 5-position of the pyrimidine (B1678525) ring, the specific preclinical profile of this compound in in vivo animal models is not documented in the accessible scientific literature.
Intratumoral Accumulation and DNA Incorporation Studies
Information regarding the accumulation of this compound within tumors or its incorporation into the DNA of tumor cells in animal models is not available in the reviewed scientific literature.
Modulation of Enzyme Activities in Animal Tissues
There is no available data from in vivo animal studies describing the effects of this compound on the activity of enzymes in various tissues.
Advanced Research Directions and Future Perspectives for 5 Iodo 2 ,3 Dideoxycytidine
Development of Combination Therapeutic Strategies
The exploration of 5'-Iodo-2',3'-dideoxycytidine in combination therapeutic strategies is an area with limited specific research. While combination therapies are a cornerstone of modern pharmacology to enhance efficacy and overcome drug resistance, dedicated studies investigating the synergistic or additive effects of this compound with other therapeutic agents are not extensively documented in publicly available scientific literature. The principles of combination therapy often involve pairing agents with different mechanisms of action to achieve a multi-pronged attack on a disease. For related nucleoside analogs, such as 2',3'-dideoxycytidine (ddC), combination therapies have been evaluated, particularly in the context of antiviral treatments. nih.govnih.gov However, specific data on combination strategies for this compound remain to be established.
Rational Design of Next-Generation Nucleoside Analogs with Enhanced Biological Specificity
The rational design of next-generation nucleoside analogs based on the this compound scaffold is a promising yet underexplored field. The process of rational drug design utilizes the understanding of a biological target's structure and mechanism to create more potent and selective inhibitors. For nucleoside analogs, this often involves modifications to the sugar moiety, the nucleobase, or the phosphate (B84403) backbone to improve properties like target affinity, metabolic stability, and cellular uptake, while minimizing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process, guiding the chemical modifications that are most likely to lead to improved biological activity. nih.govresearchgate.netmdpi.com For instance, modifications at the N4-position of related 2',3'-dideoxy-5-fluorocytidine analogues have been shown to significantly improve anti-HIV-1 activity. nih.gov Applying similar principles to this compound could lead to the development of novel compounds with enhanced therapeutic profiles. However, specific research detailing the rational design and SAR of analogs derived directly from this compound is not widely available.
Elucidation of Comprehensive Resistance Mechanisms to this compound
Understanding the mechanisms of resistance to a therapeutic agent is critical for its long-term clinical success. For nucleoside analogs, resistance can emerge through various cellular mechanisms, including altered drug transport, decreased activation by cellular kinases, or mutations in the target viral or cellular enzymes that reduce the drug's binding affinity. nih.govunimib.it
For example, resistance to the related compound 2',3'-dideoxycytidine (ddC) has been studied, revealing that altered metabolism within host cells can lead to cellular drug resistance. nih.gov Cross-resistance, where resistance to one drug confers resistance to another, is also a significant concern. nih.gov Comprehensive studies to elucidate the specific cellular and molecular mechanisms that could lead to resistance against this compound are necessary but have not been extensively reported. Such research would be vital for anticipating and potentially circumventing resistance in future therapeutic applications.
Exploration of this compound in Molecular Imaging Research as a Biological Probe
The field of molecular imaging offers significant potential for the application of radiolabeled nucleoside analogs as probes for non-invasively monitoring cellular processes. While direct research on this compound as an imaging probe is limited, studies on a structurally related compound, 5-iodo-2'-deoxycytidine (B1674142) (ICdR), provide valuable insights. It is important to note that ICdR contains a deoxyribose sugar, whereas this compound contains a dideoxyribose sugar.
A study evaluated radioiodinated 5-iodo-2'-deoxycytidine ([¹³¹I]ICdR and [¹²³I]ICdR) as a novel probe for imaging cell proliferation with Single-Photon Emission Computed Tomography (SPECT). nih.gov In a sarcoma-bearing mouse model, [¹²³I]ICdR allowed for the clear visualization of the tumor lesion one hour after injection. nih.gov The study demonstrated that radioiodinated ICdR is a more promising SPECT probe for imaging proliferation compared to the more established probe, 5-iodo-2'-deoxyuridine ([¹³¹I]IUdR), due to better metabolic stability. nih.gov
These findings suggest that the iodo-cytidine scaffold has potential for developing imaging agents. Future research could explore whether a radiolabeled version of this compound could serve as a useful probe for Positron Emission Tomography (PET) or SPECT imaging, potentially for different biological processes given its distinct dideoxy structure.
Table 1: Comparative Biodistribution Data of a Related Imaging Probe
| Organ | Tumor-to-Muscle Ratio of [¹²³I]ICdR at 1h Post-Injection |
| Tumor | 7.74 nih.gov |
This data is for the related compound 5-iodo-2'-deoxycytidine, not this compound.
Potential Applications in Genetic Engineering and Nucleic Acid Manipulation Technologies
The incorporation of modified nucleosides into oligonucleotides is a key technology in genetic engineering and nucleic acid manipulation. These modifications can enhance properties such as stability against nucleases, binding affinity to target sequences, and can introduce new functionalities. biosearchtech.com
This compound, with its iodine atom at the 5-position of the cytosine base, could potentially be used in the synthesis of modified oligonucleotides for various applications. biosyn.com For example, the iodine atom could serve as a site for further chemical modification or could be used in crystallographic studies to help determine the three-dimensional structure of nucleic acids. The dideoxy nature of the sugar would also act as a chain terminator in enzymatic polymerization reactions, a principle that is fundamental to Sanger DNA sequencing. However, specific applications of this compound in genetic engineering and nucleic acid manipulation technologies are not yet well-documented in the scientific literature.
Q & A
Q. What are the optimized synthetic routes for 5'-Iodo-2',3'-dideoxycytidine, and how do reaction conditions influence yield?
The synthesis typically involves iodination of a protected cytidine precursor under controlled conditions. Key steps include:
- Sugar backbone modification : Removal of hydroxyl groups at the 2' and 3' positions via deoxygenation.
- Iodination : Introduction of iodine at the 5' position using reagents like iodine monochloride (ICl) in anhydrous solvents (e.g., DMF or DMSO) .
- Protection/deprotection : Use of isopropylidene groups to protect reactive hydroxyls during synthesis, followed by acidic hydrolysis for deprotection . Optimal temperatures range from 0–25°C to prevent side reactions. Yields depend on solvent polarity and stoichiometric ratios of iodinating agents .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR validate the absence of 2' and 3' hydroxyl protons and confirm iodination at the 5' position. Key signals include the C5'-I resonance at ~3.9 ppm (downfield shift) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 411.17 for CHFINO) and isotopic patterns consistent with iodine incorporation .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the modified ribose moiety .
Q. How does this compound act as a chain terminator in viral replication studies?
The compound lacks 3'-OH groups, preventing phosphodiester bond formation during DNA elongation. Its triphosphate metabolite (ddCTP) competes with endogenous dCTP for incorporation into viral DNA by reverse transcriptase, halting replication. This mechanism is analogous to zalcitabine (ddC), but the 5'-iodo group enhances lipophilicity and cellular uptake .
Advanced Research Questions
Q. How can researchers address contradictions in reported antiviral efficacy of this compound across cell lines?
Discrepancies may arise from:
- Metabolic activation variability : Differences in kinase activity (e.g., thymidine kinase) across cell lines affect phosphorylation to the active triphosphate form .
- Cellular efflux mechanisms : Overexpression of drug transporters (e.g., P-glycoprotein) reduces intracellular concentrations. Methodological solutions:
- Use isotope-labeled analogs (e.g., C or H) to quantify intracellular metabolite levels .
- Pair with transporter inhibitors (e.g., verapamil) to assess efflux impact .
Q. What strategies optimize the phosphorylation efficiency of this compound in vitro?
Phosphorylation to ddCTP is rate-limiting. Optimization approaches include:
Q. How does the iodine atom in this compound influence radiotoxicity in Auger radiotherapy?
The I-labeled analog emits low-energy Auger electrons, causing DNA strand breaks within a 10-nm range. Key considerations:
- Localization : The compound must integrate into nuclear DNA for maximal radiotoxicity. Confocal microscopy confirms nuclear uptake in glioblastoma models .
- Dosimetry : Compare I (Auger-rich) and H (β-emitter) analogs to quantify relative biological effectiveness (RBE). Studies show I is 3–5× more cytotoxic per decay .
Q. What analytical challenges arise in quantifying this compound metabolites in biological matrices?
- Matrix interference : Serum proteins and lipids can suppress ionization in LC-MS. Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
- Metabolite stability : ddCTP degrades rapidly at room temperature. Samples must be flash-frozen in liquid N and stored at −80°C .
- Isotopic dilution : Use stable isotope internal standards (e.g., C-ddCTP) for accurate quantification .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
